5-Nitro-2,1-benzoxazol-3-amine
Overview
Description
5-Nitro-2,1-benzoxazol-3-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures containing both nitrogen and oxygen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,1-benzoxazol-3-amine typically involves the condensation of 2-aminophenol with nitro-substituted aromatic aldehydes. One common method includes the use of a catalyst such as titanium tetraisopropoxide in the presence of hydrogen peroxide and ethanol at elevated temperatures . Another approach involves the use of a magnetic solid acid nanocatalyst in water under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure high yield and purity. The use of nanocatalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,1-benzoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethylformamide.
Cyclization: Acid catalysts, elevated temperatures.
Major Products
Reduction: 5-Amino-2,1-benzoxazol-3-amine.
Substitution: Various substituted benzoxazole derivatives.
Cyclization: Polycyclic heteroaromatic compounds.
Scientific Research Applications
5-Nitro-2,1-benzoxazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-2,1-benzoxazol-3-amine involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it may inhibit bacterial DNA gyrase or fungal cell wall synthesis . The nitro group plays a crucial role in these interactions by forming reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,2-benzothiazol-3-amine: Similar structure but contains a sulfur atom instead of oxygen.
2-Amino-5-nitrobenzoxazole: Similar structure with the amino group at a different position.
5-Nitrobenzimidazole: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
5-Nitro-2,1-benzoxazol-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and amino groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-nitro-2,1-benzoxazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)9-13-7/h1-3H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQFPDJMKXGIFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC(=C2C=C1[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535839 | |
Record name | 5-Nitro-2,1-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94144-40-8 | |
Record name | 5-Nitro-2,1-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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